molecular formula C13H20BrNZn B14877706 2-[(Di-n-propylamino)methyl]phenylZinc bromide

2-[(Di-n-propylamino)methyl]phenylZinc bromide

Cat. No.: B14877706
M. Wt: 335.6 g/mol
InChI Key: MUGWQNSYZAHXMG-UHFFFAOYSA-M
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Description

2-[(Di-n-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in various chemical reactions, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Di-n-propylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(Di-n-propylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-[(Di-n-propylamino)methyl]bromobenzene+Zn2-[(Di-n-propylamino)methyl]phenylzinc bromide\text{2-[(Di-n-propylamino)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-[(Di-n-propylamino)methyl]bromobenzene+Zn→2-[(Di-n-propylamino)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Di-n-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is a common solvent due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl group and another organic moiety.

Scientific Research Applications

2-[(Di-n-propylamino)methyl]phenylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the preparation of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(Di-n-propylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Dimethylaminophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran
  • Di-μ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II)

Uniqueness

2-[(Di-n-propylamino)methyl]phenylzinc bromide is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form stable organozinc intermediates makes it particularly valuable in coupling reactions, providing high yields and selectivity.

Properties

Molecular Formula

C13H20BrNZn

Molecular Weight

335.6 g/mol

IUPAC Name

bromozinc(1+);N-(phenylmethyl)-N-propylpropan-1-amine

InChI

InChI=1S/C13H20N.BrH.Zn/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13;;/h5-8H,3-4,10-12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MUGWQNSYZAHXMG-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCC)CC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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